Potassium pyrophosphate

描述

Potassium pyrophosphate (K₄P₂O₇) is a white crystalline solid with high water solubility and alkaline properties (pH ~10.5 for a 1% aqueous solution) . It exhibits emulsification, chelation, and dispersion capabilities, making it valuable in food processing (as a preservative and texture enhancer), detergents (water softening), electroplating (metal surface treatment), and ceramics . Its technical specifications vary by application:

- Industrial grade: ≥94% purity, ≤0.25% water-insoluble matter .

- Food grade: ≥95% purity, strict limits on arsenic (≤0.0003%), lead (≤0.001%), and fluoride (≤0.001%) .

- Electroplating grade: ≥98% purity, ≤0.003% lead, and specific pH requirements (10.5 ± 0.5) .

The compound is synthesized via thermal dehydration of dipotassium hydrogen phosphate (2K₂HPO₄ → K₄P₂O₇ + H₂O) and is hygroscopic, requiring careful storage .

准备方法

Neutralization and Calcination Method

The neutralization and calcination method is the most widely employed industrial process for synthesizing potassium pyrophosphate. This two-step approach involves the neutralization of phosphoric acid with potassium hydroxide, followed by high-temperature calcination to induce polymerization.

Reaction Mechanism and Stoichiometry

The process begins with the neutralization of food-grade phosphoric acid (H₃PO₄) using potassium hydroxide (KOH) to form dipotassium hydrogen phosphate (K₂HPO₄):

3\text{PO}4 + 2\text{KOH} \rightarrow \text{K}2\text{HPO}4 + 2\text{H}_2\text{O}

Subsequent calcination at 500–650°C dehydrates K₂HPO₄, yielding this compound:

2\text{HPO}4 \xrightarrow{\Delta} \text{K}4\text{P}2\text{O}7 + \text{H}2\text{O}

Procedural Variations and Optimization

Industrial protocols exhibit variations in reactant concentrations and thermal profiles:

Source highlights a modified approach using 85% phosphoric acid and 48% KOH, where the mixture is evaporated to a gel-like state before coking at 550–650°C . This method reduces residual moisture, enhancing the purity of the final product.

Crystallization and Purification

Post-calcination, the product is cooled and crystallized. Centrifugation separates anhydrous K₄P₂O₇ from unreacted precursors. A critical quality control step involves testing the product with 0.1 mol/L silver nitrate (AgNO₃). The absence of yellow silver orthophosphate precipitate confirms complete polymerization .

Direct Reaction of Pyrophosphoric Acid with Potassium Hydroxide

An alternative method bypasses the calcination step by reacting pyrophosphoric acid (H₄P₂O₇) directly with potassium hydroxide. This approach is favored for its lower energy requirements and simplified workflow.

Reaction Stoichiometry

The reaction proceeds as follows:

4\text{P}2\text{O}7 + 4\text{KOH} \rightarrow \text{K}4\text{P}2\text{O}7 + 4\text{H}_2\text{O}

Process Parameters

Source specifies a batch-wise procedure where solid H₄P₂O₇ is gradually added to KOH liquor at 65°C. The pH of the final solution is adjusted between 7 and 13, with a typical mixing time of 1 hour per batch. The molar ratio of H₄P₂O₇ to KOH ranges from 1:1.4 to 1:3.2, depending on the desired product purity .

Comparative Analysis of Synthesis Methods

The neutralization method dominates industrial settings due to its scalability, while the direct reaction is reserved for high-purity applications like electroplating solutions .

Quality Control and Analytical Techniques

Orthophosphate Detection

As noted in sources and , the AgNO₃ test is indispensable for identifying incomplete polymerization. Residual orthophosphates react with AgNO₃ to form yellow precipitates (Ag₃PO₄), which are quantified spectrophotometrically at 420 nm.

Compliance with Industry Standards

Food-grade K₄P₂O₇ must meet stringent criteria:

| Parameter | FAO/WHO Standard | Electroplating Standard |

|---|---|---|

| K₄P₂O₇ Content | ≥95% | ≥98% |

| Water Insolubles | ≤0.2% | ≤0.1% |

| Heavy Metals (Pb) | ≤0.002% | ≤0.003% |

Industrial-Scale Production Considerations

Large-scale reactors employ continuous neutralization systems with in-line pH monitoring to maintain the optimal range of 8.4–9.0 . Calcination is performed in rotary kilns to ensure uniform heat distribution, while fluidized-bed crystallizers enhance particle size consistency .

科学研究应用

Food Industry Applications

Potassium pyrophosphate serves multiple functions in the food industry, primarily as an emulsifier, quality improver, and metal ion chelating agent. Its applications include:

- Preventing Struvite Formation : Used in canned seafood to prevent struvite crystallization, which can affect the quality and safety of the product .

- Quality Improvement : Enhances the water retention capacity of processed meats and seafood, improving texture and shelf life .

- Color Preservation : Prevents discoloration in canned fruits and vegetables .

- Ice Cream Production : Increases the swelling degree of ice cream, contributing to its texture .

- Noodle and Pasta Production : Improves the taste and yield of noodles by acting as a dough conditioner .

Pharmaceutical Applications

In pharmaceuticals, this compound has been evaluated for its potential therapeutic uses:

- Anti-calculus Treatment : It is undergoing clinical trials for its efficacy in preventing calculus formation in dental care .

- Stabilizer for Hydrogen Peroxide : Acts as a stabilizing agent in hydrogen peroxide formulations used for various medical applications .

Industrial Applications

This compound is widely used in various industrial processes:

- Electroplating : Functions as a complexing agent in non-cyanide electroplating processes, replacing toxic cyanide compounds .

- Textile Industry : Used as an anionic dispersant in water-based paints and textiles, improving dye uptake and quality .

- Ceramics : Acts as a clay dispersant in ceramic manufacturing, enhancing the homogeneity of clay mixtures .

- Detergent Formulations : Incorporated into detergents as a builder to enhance cleaning efficiency by softening water and preventing mineral deposits .

Environmental Applications

This compound is also utilized in environmental applications:

- Water Treatment : Used to remove ferric ions from water during dyeing processes, improving dye quality and reducing environmental impact .

- Herbicides : Functions as a spray adjuvant in herbicidal compositions to enhance the efficacy of active ingredients .

Case Study 1: Food Quality Improvement

In a study examining the effects of this compound on processed meats, researchers found that its inclusion significantly improved moisture retention and texture compared to control samples without it. This led to enhanced consumer satisfaction and extended shelf life.

Case Study 2: Electroplating Efficiency

A comparative analysis of non-cyanide electroplating solutions revealed that this compound-based formulations provided better metal deposition rates and surface finishes than traditional cyanide solutions, demonstrating its effectiveness as an eco-friendly alternative.

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Emulsifier for processed meats | Improved texture and moisture retention |

| Prevents discoloration in canned fruits | Maintains visual appeal | |

| Enhances ice cream swelling | Better mouthfeel | |

| Pharmaceutical | Anti-calculus treatment | Reduces plaque formation |

| Stabilizer for hydrogen peroxide | Increases shelf life | |

| Industrial | Non-cyanide electroplating | Safer alternative to cyanides |

| Clay dispersant in ceramics | Improved material consistency | |

| Environmental | Water treatment for dyeing | Enhances dye quality |

| Herbicide adjuvant | Increases efficacy of herbicides |

作用机制

Potassium pyrophosphate exerts its effects through several mechanisms:

Buffering Action: It maintains the pH of solutions by neutralizing acids and bases, which is crucial in various chemical and biological processes.

Chelation: It forms stable complexes with metal ions, preventing their precipitation and enhancing their solubility.

Dispersing Action: It reduces the viscosity of solutions by dispersing particles uniformly, which is beneficial in industrial applications such as detergents and paints.

相似化合物的比较

Sodium Pyrophosphate (Na₄P₂O₇)

- Solubility : Potassium pyrophosphate (187 g/100 mL at 25°C) surpasses sodium pyrophosphate (6.2 g/100 mL), enhancing its utility in high-concentration solutions .

- Applications : Both act as emulsifiers and chelators, but sodium pyrophosphate dominates in detergents due to lower cost, while this compound is preferred in electroplating for superior metal complexation .

- Food Industry : In starch-based products (e.g., sweet potato vermicelli), 0.3% this compound improves firmness and texture comparably to sodium pyrophosphate but requires precise dosing to avoid bitterness .

Orthophosphates (e.g., K₃PO₄, KH₂PO₄)

- Structure: Orthophosphates (PO₄³⁻) are monomeric, whereas pyrophosphates (P₂O₇⁴⁻) feature a dimeric structure with a P–O–P bridge .

- NMR Differentiation : In ³¹P NMR, orthophosphates exhibit a chemical shift of +5–7 ppm, contrasting with −4 to −6.67 ppm for pyrophosphates .

- Hydrolysis : Pyrophosphates hydrolyze to orthophosphates under acidic/alkaline conditions or ultrasonication, limiting their stability in aqueous systems .

Triphosphates (e.g., K₃H₂P₃O₁₀·H₂O)

- Chain Length : Triphosphates (P₃O₁₀⁵⁻) have three linked phosphate units, enabling stronger chelation of Ca²⁺/Mg²⁺ compared to pyrophosphates .

- Functionality : Potassium triphosphate hydrate acts as a moisture-retaining buffer in fertilizers, providing dual phosphorus-potassium nutrition, whereas pyrophosphates focus on metal dispersion .

Calcium Sequestering Salts (CSS)

- Cation Influence : Tetrasodium pyrophosphate (Na₄P₂O₇) and dipotassium phosphate (K₂HPO₄) both sequester calcium but differ in solubility and pH buffering. This compound’s higher alkalinity (pH 10.5) makes it suitable for electroplating baths, whereas sodium variants are used in dairy processing .

- Biological Mimicry : Imidodiphosphate (P–N–P structure) mimics pyrophosphate’s P–O–P geometry (bond angle ~128°, bond length ~1.63–1.68 Å), explaining its ATP-analog behavior in enzymatic assays .

Table 2: Key Properties of Pyrophosphates and Related Compounds

| Compound | Formula | Solubility (g/100 mL) | Primary Use |

|---|---|---|---|

| This compound | K₄P₂O₇ | 187 | Electroplating, Food |

| Sodium Pyrophosphate | Na₄P₂O₇ | 6.2 | Detergents, Dairy |

| Potassium Orthophosphate | K₃PO₄ | 90 | Fertilizers, Buffers |

| Sodium Triphosphate | Na₅P₃O₁₀ | 20 | Water Softening |

生物活性

Potassium pyrophosphate (K4P2O7), a salt of pyrophosphoric acid, has garnered attention for its diverse biological activities and applications in various fields, including medicine, agriculture, and food science. This article explores the biological activity of this compound, highlighting its antimicrobial properties, role in mineral metabolism, and implications in health conditions such as hypophosphatasia.

1. Antimicrobial Activity

Research Findings:

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated the effectiveness of potassium monopersulfate-based products, which included this compound, against bacterial biofilms associated with avian infections. The results indicated that these products effectively inhibited the growth of pathogenic bacteria such as Escherichia coli, Salmonella enterica, and Listeria monocytogenes at low concentrations (≤ 0.25%) .

Table 1: Antimicrobial Efficacy of this compound-Based Products

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Average CFU mL^-1 Post-Treatment |

|---|---|---|

| E. coli | ≤ 0.13% | 2.52 |

| S. enterica | ≤ 0.25% | 0 (No growth) |

| L. monocytogenes | ≤ 0.25% | 0 (No growth) |

These findings suggest that this compound can disrupt biofilms effectively, making it a potential candidate for disinfecting applications in agricultural settings.

2. Role in Mineral Metabolism

Hypophosphatasia Case Study:

this compound is also relevant in mineral metabolism. A notable case reported the first instance of human kidney stones composed predominantly of pyrophosphate salts, leading to the diagnosis of hypophosphatasia—a genetic disorder characterized by low alkaline phosphatase activity and elevated pyrophosphate levels .

In this case, a 60-year-old male presented with recurrent kidney stones and was found to have elevated urinary pyrophosphate excretion at 357 μmol/day, significantly higher than the average levels in healthy individuals . This condition illustrates the dual role of pyrophosphate as both a potential contributor to urolithiasis and an inhibitor of calcium salt crystallization.

Table 2: Urinary Biochemical Parameters in Hypophosphatasia Patient

| Parameter | Value |

|---|---|

| Serum Calcium | 2.45 mmol/L |

| Urinary Pyrophosphate | 357 μmol/day |

| Serum Alkaline Phosphatase | 8–11 IU/L (low) |

3. Effects on Soil and Agriculture

This compound has been studied for its hydrolysis in soils, which affects nutrient availability and plant growth. Research indicates that elevated temperatures can increase the hydrolysis rate of this compound in different soil types . This property can enhance phosphorus availability to plants, thereby improving agricultural productivity.

化学反应分析

Reaction:

-

Temperature : Calcination at 500–600°C ensures complete polymerization.

-

Quality Control : Reaction with 0.1 M AgNO₃ confirms absence of orthophosphate (yellow precipitate indicates impurities) .

-

Raw Materials : Food-grade H₃PO₄ and KOH are neutralized to pH 8.4–9.0 before dehydration .

Hydrolysis Reactions

K₄P₂O₇ undergoes hydrolysis in acidic or alkaline conditions, forming orthophosphates:

Reaction in Acidic Media:

Reaction in Alkaline Media:

Kinetic and Thermodynamic Data ( ):

| Condition | Rate Constant (25°C) | ΔH (kJ/mol) |

|---|---|---|

| Neutral pH (no catalyst) | -35 | |

| With Mg²⁺ catalyst | -35 |

Key Findings :

-

Mg²⁺ increases hydrolysis rate by 10¹²-fold via entropy-driven activation .

-

Enthalpy change (ΔH) remains constant even under high ionic strength (4.0 M NaCl) .

Role in Biochemical Reactions

K₄P₂O₇ is a critical byproduct in biosynthesis, ensuring metabolic irreversibility:

Example Reactions:

-

Aminoacyl-tRNA Synthesis :

-

Nucleotide Polymerization :

Irreversibility Mechanism :

-

Pyrophosphatases hydrolyze PP₄²⁻ to 2 PO₄³⁻, driving reactions forward .

-

Kinetic Control : AARS (aminoacyl-tRNA synthetases) produce PP₄²⁻, making reverse reactions negligible .

Coordination Chemistry

K₄P₂O₇ acts as a ligand in metal complexes, enabling applications in catalysis and sensing:

Reaction with Fe-salen Probes ( ):

Mechanism :

-

PP₄²⁻ binds Fe³⁺ via monodentate → bidentate transition, triggering probe decomposition.

a) Detergent Formulations ( ):

-

K₄P₂O₇ improves water-holding capacity in meats and prevents struvite in canned seafood.

-

Reaction with Hard Water :

b) Electroplating ( ):

-

Replaces cyanide in baths, forming stable complexes with Cu²⁺/Ni²⁺.

Thermal Decomposition

At high temperatures (>1300°C), K₄P₂O₇ decomposes:

Hazards : Emits toxic phosphorus oxides (POₓ) .

属性

IUPAC Name |

tetrapotassium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCLIXPGLDDLTM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

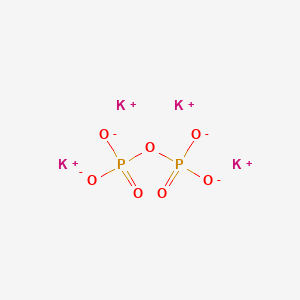

[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4P2O7, K4O7P2 | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036446 | |

| Record name | Potassium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium tetrapyrophosphate is a whitish-colored powdered solid. It is toxic by ingestion, and/or inhalation. Contact with the substance should be avoided., Dry Powder; Liquid; NKRA; Other Solid, Colourless crystals or white, very hygroscopic powder, Trihydrate: Colorless deliquescent solid; [Merck Index] White odorless solid; Hygroscopic; [ICSC] White hygroscopic powder or granules; [Alfa Aesar MSDS], ODOURLESS HYGROSCOPIC WHITE GRANULES OR POWDER. | |

| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tetrapotassium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, insoluble in ethanol, Solubility in water, g/100ml at 25 °C: 187 (very good) | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7320-34-5, 10124-52-4 | |

| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrapotassium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9W4019H5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1090 °C | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。